molecular formula C10H20N4 B13542407 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine

1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine

Cat. No.: B13542407
M. Wt: 196.29 g/mol
InChI Key: IBCQSIHLERXLDF-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions using suitable alkyl halides.

    Amine Introduction: The amine group is introduced through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Agriculture: Possible applications as a fungicide or pesticide.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The specific pathways involved depend on the application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine: can be compared with other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C10H20N4/c1-6-7-12-9(14(5)13-7)8(11)10(2,3)4/h8H,6,11H2,1-5H3

InChI Key

IBCQSIHLERXLDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C(C(C)(C)C)N)C

Origin of Product

United States

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